molecular formula C30H44K2O16S2 B1233936 Atractyloside potassium salt

Atractyloside potassium salt

Cat. No.: B1233936
M. Wt: 803 g/mol
InChI Key: IUCNQFHEWLYECJ-UAPRPQGYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Atractyloside potassium salt can be synthesized through various methods. One common method involves isolating the compound from the fruits of Xanthium sibiricum. The compound is then purified and converted into its potassium salt form . Industrial production methods typically involve large-scale extraction and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Atractyloside potassium salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C30H44K2O16S2

Molecular Weight

803 g/mol

IUPAC Name

dipotassium;[2-[[(1R,4R,5R,7R,9R,10S,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17-,18-,19-,20?,21+,23?,24?,25?,26+,28?,29-,30-;;/m1../s1

InChI Key

IUCNQFHEWLYECJ-UAPRPQGYSA-L

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Isomeric SMILES

CC(C)CC(=O)OC1C(C(C(OC1O[C@@H]2C[C@H]([C@H]3CC[C@@]45CC(CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Pictograms

Acute Toxic

Synonyms

Acid, Atractylic
Atractylate
Atractylic Acid
Atractyloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Atractyloside potassium salt
Reactant of Route 5
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Reactant of Route 6
Atractyloside potassium salt

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